molecular formula C16H9BrF3NO3 B2635820 4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 299952-16-2

4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No. B2635820
CAS RN: 299952-16-2
M. Wt: 400.151
InChI Key: ABGCGXCLZZXCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol” is a chemical compound with the molecular formula C16H9BrF3NO3 . It has a molecular weight of 400.15 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The benzene ring is substituted with two hydroxyl groups at the 1 and 3 positions . The oxazole ring is substituted with a bromophenyl group and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given its molecular structure . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the available data .

Scientific Research Applications

Synthesis and Characterization

A novel method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles via room temperature 1,3-dipolar cycloaddition, presenting a high regioselectivity towards 1,4-disubstituted products, showcases the potential for chemical synthesis using related compounds (Hu et al., 2008). Further, the synthesis of bis-isoxazolyl/pyrazolyl-1,3-diols from specific diols offers insights into the antimicrobial properties and the structural-activity relationship of similar molecules (Juneja et al., 2013).

Antimicrobial and Antiproliferative Activities

Research into the antiproliferative and antilipolytic activities of 1,3- and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes highlights the potential medical applications of structurally similar compounds in treating obesity-related colorectal cancer and inhibiting pancreatic lipase (Shkoor et al., 2021).

Coordination Polymers and Organic Light-Emitting Diodes (OLEDs)

The creation of Cu(II) and Cd(II) coordination polymers utilizing flexible bis(triazole) ligands, including different spacers, illustrates the versatility of such compounds in materials science, potentially impacting the development of novel luminescent materials or catalytic systems (Yang et al., 2013). Additionally, the theoretical investigation into the vibronic phosphorescence spectra and quantum yields of Ir(III) complexes with related ligands suggests applications in the enhancement of OLED efficiency and color tuning (Guo et al., 2019).

Antioxidant Activity

The isolation and characterization of bromophenols from marine red algae, which exhibit potent antioxidant activities, underscore the potential of bromophenol and related compounds in food preservation and as natural antioxidants for health applications (Li et al., 2011).

properties

IUPAC Name

4-[4-(4-bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3NO3/c17-9-3-1-8(2-4-9)13-14(24-21-15(13)16(18,19)20)11-6-5-10(22)7-12(11)23/h1-7,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGCGXCLZZXCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.